molecular formula C13H25NO4 B1398790 tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate CAS No. 1889723-28-7

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate

Cat. No.: B1398790
CAS No.: 1889723-28-7
M. Wt: 259.34 g/mol
InChI Key: QKROPQUBOADSEC-UHFFFAOYSA-N
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Description

“[2-Hydroxy-1-(tetrahydropyran-4-ylmethyl)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives involves various methods. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to give tetrahydrofuran and tetrahydropyran derivatives .


Chemical Reactions Analysis

The chemical reactions involving tetrahydropyran derivatives are diverse. For example, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins can tolerate various substitution patterns and a number of functional groups . Another reaction involves the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Diastereoselective Intramolecular α-Amidoalkylation Reactions: This compound is used in the synthesis of amines and succinimides, demonstrating its utility in complex chemical transformations (E. Garcia, S. Arrasate, E. Lete, N. Sotomayor, 2006).
  • Preparation of Tetrahydropyran Derivatives: It plays a role in the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, highlighting its versatility in organic synthesis (Y. Hanzawa, K. Hashimoto, Y. Kasashima, Y. Takahashi, T. Mino, M. Sakamoto, T. Fujita, 2012).
  • Synthetic and Crystallographic Studies: The compound has been characterized through techniques like FT-NMR, FT-IR spectroscopy, and X-ray diffraction, underscoring its importance in structural chemistry (R. Kant, Vishal Singh, A. Agarwal, 2015).

Applications in Chiral Synthesis and Kinetic Resolution

  • Chiral Synthesis of δ-Lactones: It is involved in the enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters, indicating its use in producing chiral compounds for pharmaceutical applications (O. Pàmies, J. Bäckvall, 2002).
  • Production of Key Pharmaceutical Intermediates: The compound is instrumental in the synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate in the production of an angiotension converting enzyme inhibitor (Li Li, 2003).

Novel Synthetic Methods and Industrial Applications

Properties

IUPAC Name

tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(9-15)8-10-4-6-17-7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKROPQUBOADSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
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tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
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tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
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tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
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tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate
Reactant of Route 6
tert-butyl N-[1-hydroxy-3-(oxan-4-yl)propan-2-yl]carbamate

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